molecular formula C13H14O2 B13916976 5-Hexynoic acid, phenylmethyl ester CAS No. 499973-10-3

5-Hexynoic acid, phenylmethyl ester

Cat. No.: B13916976
CAS No.: 499973-10-3
M. Wt: 202.25 g/mol
InChI Key: BPJQSPDHUATQNN-UHFFFAOYSA-N
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Description

5-Hexynoic acid, phenylmethyl ester is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

499973-10-3

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

benzyl hex-5-ynoate

InChI

InChI=1S/C13H14O2/c1-2-3-5-10-13(14)15-11-12-8-6-4-7-9-12/h1,4,6-9H,3,5,10-11H2

InChI Key

BPJQSPDHUATQNN-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Significance of Phenylmethyl 5 Hexynoate As a Versatile Synthetic Building Block

The utility of phenylmethyl 5-hexynoate in organic synthesis stems from the presence of two key functional groups: a terminal alkyne and a benzyl (B1604629) ester. The terminal alkyne provides a reactive site for a multitude of transformations, while the benzyl ester group can be readily cleaved under specific conditions, revealing a carboxylic acid for further functionalization.

The terminal alkyne is characterized by a hydrogen atom attached to a triply bonded carbon, which imparts a notable acidity to that proton. youtube.com This allows for deprotonation by strong bases to form a nucleophilic acetylide anion. This anion can then participate in various carbon-carbon bond-forming reactions, a cornerstone of synthetic organic chemistry. wikipedia.orgmsu.edu

Furthermore, the triple bond itself can undergo a variety of addition reactions, including hydrogenation to form either an alkene or an alkane, hydration to yield a ketone, and halogenation. numberanalytics.com These reactions provide pathways to a diverse range of functionalized products.

A common synthetic route to phenylmethyl 5-hexynoate involves the esterification of 5-hexynoic acid with benzyl alcohol. A classic method for this transformation is the Fischer-Speier esterification, which utilizes an acid catalyst to drive the reaction between a carboxylic acid and an alcohol. wikipedia.org Another approach involves the reaction of 5-hexynoic acid with benzyl bromide.

Synthetic Methodologies for Phenylmethyl 5 Hexynoate

Direct Esterification Approaches to Phenylmethyl 5-Hexynoate

Direct methods involve the one-step reaction between the carboxylic acid and alcohol precursors. These are often preferred for their atom economy and procedural simplicity.

Carbodiimide-Mediated Esterification Protocols (e.g., DCC/DMAP)

A highly effective and common method for synthesizing esters, particularly for sensitive or sterically hindered substrates, is the Steglich esterification. organic-chemistry.org This protocol utilizes a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), in conjunction with a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgjocpr.com

The reaction proceeds by the activation of the carboxylic acid (5-hexynoic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by benzyl (B1604629) alcohol. The role of DMAP is crucial; it acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. jocpr.com This catalytic cycle significantly accelerates the reaction, allowing it to proceed at room temperature and minimizing the formation of the primary side product, N-acylurea. organic-chemistry.org The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration. jocpr.com

General Reaction Scheme: 5-Hexynoic Acid + Benzyl Alcohol --(DCC, DMAP, CH₂Cl₂)--> Phenylmethyl 5-Hexynoate + Dicyclohexylurea

Table 1: Representative Conditions for DCC/DMAP Esterification

ReagentsSolventTemperatureTypical Reaction TimeKey Features
5-Hexynoic Acid, Benzyl Alcohol, DCC, DMAP (catalytic)Dichloromethane (CH₂Cl₂)0°C to Room Temp3-4 hoursHigh yields, mild conditions, suppresses side products. organic-chemistry.org

Acid-Catalyzed Esterification Variants

The Fischer-Speier esterification is a classic and cost-effective method for producing esters. This equilibrium-controlled process involves reacting a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

To drive the reaction toward the product side, the removal of water is essential. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a large excess of one of the reactants. The primary reaction involves the protonation of the carbonyl oxygen of 5-hexynoic acid, which increases its electrophilicity. Benzyl alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the desired phenylmethyl 5-hexynoate. While economical, this method can be limited by the equilibrium and the harsh acidic conditions, which may not be suitable for more complex molecules.

Indirect Synthetic Pathways to Phenylmethyl 5-Hexynoate

Multi-Step Synthesis from Accessible Precursors (e.g., Cyclohexanone-Derived Routes to 5-Hexynoic Acid)

A practical and well-documented indirect pathway begins with the inexpensive and common starting material, cyclohexanone (B45756). researchgate.net The synthesis of the crucial 5-hexynoic acid intermediate from cyclohexanone can be accomplished in a three-step sequence. scribd.comscribd.comresearchgate.net

Oxidative Cleavage: The first step involves the decyclization of cyclohexanone to form hex-5-enoic acid. researchgate.net

Bromination: The resulting hex-5-enoic acid is then subjected to bromination across the double bond to yield 5,6-dibromohexanoic acid. scribd.comscribd.com

Dehydrobromination: The final step to generate the alkyne functionality is a double dehydrobromination of 5,6-dibromohexanoic acid using a strong base, which affords 5-hexynoic acid. scribd.comscribd.com

Once the 5-hexynoic acid has been synthesized and purified, it can then be esterified with benzyl alcohol using one of the direct methods described in section 2.1, such as the DCC/DMAP protocol, to yield phenylmethyl 5-hexynoate.

Table 2: Synthesis of 5-Hexynoic Acid from Cyclohexanone

StepReactionReported YieldReference
1Cyclohexanone to 5-Hexenoic Acid55.4% scribd.comscribd.com
25-Hexenoic Acid to 5,6-Dibromohexanoic Acid74% scribd.comscribd.com
35,6-Dibromohexanoic Acid to 5-Hexynoic Acid44.7% scribd.comscribd.com

Conversion of Other 5-Hexynoic Acid Esters to Phenylmethyl 5-Hexynoate

Transesterification is another indirect route to phenylmethyl 5-hexynoate. This process involves converting a more common ester of 5-hexynoic acid, such as the methyl or ethyl ester, into the desired benzyl ester. The reaction is typically catalyzed by an acid (e.g., H₂SO₄) or a base (e.g., sodium benzoxide).

The reaction is driven to completion by using a large excess of benzyl alcohol or by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) as it is formed. This method can be advantageous if an alternative ester of 5-hexynoic acid is more readily available or less expensive than the free acid itself.

Catalytic Systems in the Synthesis of Phenylmethyl 5-Hexynoate

Catalysis is central to the efficient synthesis of phenylmethyl 5-hexynoate, influencing reaction rates, yields, and conditions.

Homogeneous Catalysis: In direct esterification, both acid catalysts (H₂SO₄, PTSA) in Fischer esterification and base catalysts (DMAP) in carbodiimide-mediated couplings are prime examples of homogeneous catalysis. organic-chemistry.orgjocpr.com These catalysts are in the same phase as the reactants, leading to high efficiency but often requiring more complex purification to remove the catalyst from the product.

Heterogeneous Catalysis: For esterifications like that of benzyl alcohol, solid acid catalysts are an area of active research. nih.gov Zeolites, such as ZSM-5, and sulfated metal-incorporated mesoporous silicates (e.g., S-Fe-MCM-48) have been shown to be effective, stable, and reusable catalysts for the esterification of benzyl alcohol with other carboxylic acids. nih.govresearchgate.netbcrec.id These catalysts offer significant advantages, including simplified product isolation (catalyst removed by filtration) and potential for continuous flow processes, making them suitable for industrial applications. nih.gov While specific application to 5-hexynoic acid is not widely reported, the principles are directly transferable.

Coupling Agents: Reagents like DCC are not catalysts in the strict sense but are essential activating agents that are consumed during the reaction. jocpr.com They facilitate the reaction under mild conditions, which is crucial for preserving the terminal alkyne functionality of the molecule.

The choice of catalytic system is ultimately a compromise between cost, reaction efficiency, mildness of conditions, and ease of purification.

Transition Metal-Catalyzed Coupling Reactions Relevant to Ester or Alkyne Formation

Transition metal catalysis offers a powerful and versatile toolkit for the formation of esters and carbon-carbon triple bonds. While direct transition metal-catalyzed esterification of 5-hexynoic acid with benzyl alcohol is a feasible approach, other strategies involving the formation of the alkyne are also synthetically relevant.

One of the most common methods for esterification is the Fischer-Speier esterification, which is catalyzed by Brønsted or Lewis acids. researchgate.netgoogle.com Transition metal-based Lewis acids, such as zirconium and hafnium salts, have been shown to be effective catalysts for the direct condensation of carboxylic acids and alcohols. mdpi.com For instance, zirconocene (B1252598) complexes can catalyze esterification reactions, offering a moisture-tolerant alternative to traditional acid catalysts. acs.org Niobium(V) chloride, both stoichiometrically and as a silica-grafted catalyst, has been successfully employed for the synthesis of various benzyl esters from their corresponding carboxylic acids and benzyl alcohol. nih.govorganic-chemistry.org The use of a silica-grafted niobium catalyst allows for easier separation and potential recycling, which is advantageous for larger-scale synthesis. organic-chemistry.org

Catalytic systems based on palladium and iron have also been developed for the direct synthesis of benzyl esters from carboxylic acids and toluene, representing an atom-economical approach by activating benzylic C-H bonds. beilstein-journals.org This avoids the need for pre-functionalized benzyl alcohol.

Beyond direct esterification, transition metals are instrumental in reactions that form the alkyne moiety. For example, a terminal alkyne can be introduced via decarboxylative cross-coupling reactions of carboxylic acid derivatives, catalyzed by nickel or iron complexes. riken.jp This would involve a precursor ester that is then converted to the desired alkynyl ester. Rhodium catalysts have been utilized in the oxygenative addition to terminal alkynes to produce esters, amides, and carboxylic acids, showcasing another potential route where the ester is formed concurrently with the modification of the alkyne. rsc.org Gold catalysts are particularly effective in the hydrofunctionalization of alkynes and allenes with carboxylic acids, leading to the formation of enol esters or lactones, which could be precursors to the target molecule. nih.gov

Organocatalytic Approaches for Esterification

Organocatalysis has emerged as a powerful, metal-free alternative for a wide range of chemical transformations, including esterification. These methods often provide excellent functional group tolerance and can operate under mild reaction conditions.

For the synthesis of phenylmethyl 5-hexynoate, organocatalytic direct esterification represents a highly attractive strategy. A variety of organocatalysts have been developed for this purpose. For instance, 2-benzyloxy-1-methylpyridinium triflate, in the presence of a base like triethylamine, can effectively mediate the formation of benzyl esters from carboxylic acids. nih.gov This method is notable for its compatibility with sensitive functional groups. nih.gov

More recently, sulfur(IV)-based organocatalysts have been designed for the direct esterification of carboxylic acids and alcohols. researchgate.net These catalysts operate through the formation of an intramolecularly interrupted Pummerer intermediate, which activates the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of both aryl and alkyl carboxylic acids under mild conditions. researchgate.net

Phosphoric acid derivatives, such as 2,2'-biphenol-derived phosphoric acids, have been shown to promote dehydrative esterification between equimolar amounts of carboxylic acids and alcohols without the need to remove water, which simplifies the reaction setup. beilstein-journals.org

Optimization of Reaction Conditions and Process Efficiencies for Scalable Production

The transition from laboratory-scale synthesis to scalable production of phenylmethyl 5-hexynoate necessitates a thorough optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. Key parameters for optimization include catalyst loading, reaction temperature, reactant stoichiometry, and reaction time. The choice of a heterogeneous catalyst is often preferred for industrial applications due to the ease of separation and recyclability. acs.orgrsc.org

Continuous flow chemistry offers significant advantages for the scalable production of esters. sulzer.com Using packed-bed reactors with solid-supported catalysts, such as sulfonic acid-functionalized silica, allows for high throughput and consistent product quality. rsc.orgsulzer.com For instance, the flow esterification of various carboxylic acids has been achieved with high efficiency, demonstrating the potential for industrial application. sulzer.com

The table below presents a summary of optimized conditions for the esterification of various carboxylic acids, which can serve as a starting point for the scalable synthesis of phenylmethyl 5-hexynoate.

Catalyst SystemCarboxylic AcidAlcoholMolar Ratio (Acid:Alcohol)Catalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
Sulfonated Hierarchical Mesoporous ZSM-5Oleic AcidMethanol1:185.2 wt%8810100 rsc.org
Fly Ash (FS-1)Adipic AcidMethanol1:610 wt%2004>95 nih.govnih.gov
Niobium grafted SiO2VariousBenzyl Alcohol1:110 wt% (to alcohol)Reflux6-9High nih.govorganic-chemistry.org
UiO-66-NH2Fluorobenzoic AcidsMethanol---10High nih.gov

Reactive distillation is another process intensification strategy that combines reaction and separation in a single unit, which can be particularly effective for equilibrium-limited reactions like esterification by continuously removing the water byproduct. This method has been successfully applied to the continuous production of specialty esters.

The selection of the optimal synthetic route and its subsequent optimization will depend on factors such as the cost and availability of starting materials, the desired scale of production, and environmental considerations. For phenylmethyl 5-hexynoate, a strategy employing a recyclable heterogeneous catalyst in a continuous flow system would likely represent the most efficient and scalable approach.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group is a versatile functional handle that participates in a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, a concept introduced by K. Barry Sharpless and Morton Meldal. issuu.com This reaction facilitates the formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides with high efficiency and specificity. issuu.comnih.gov The CuAAC reaction is widely used in bioconjugation, medicinal chemistry, and materials science due to its reliability and straightforward nature. researchgate.netnih.gov Phenylmethyl 5-hexynoate, with its terminal alkyne, is an ideal substrate for this transformation. The reaction has been instrumental in attaching labels to DNA and in the synthesis of peptidomimetics. nih.govrsc.org

The general mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an azide (B81097) to form a six-membered copper-triazolide intermediate. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,2,3-triazole product and regenerate the copper(I) catalyst. While highly effective, the presence of copper can be a limitation for in vivo applications due to its toxicity. issuu.comprecisepeg.com This has led to the development of copper-free click chemistry alternatives. issuu.comprecisepeg.com

It is important to note that while the copper-catalyzed reaction yields the 1,4-disubstituted triazole, ruthenium catalysis can produce the 1,5-disubstituted regioisomer. issuu.com For non-symmetrical alkynes, both regioisomers can be generated. plos.org

Table 1: Examples of Click Chemistry Reactions

Reactant 1 Reactant 2 Catalyst Product Application
Phenylmethyl 5-hexynoate Azide-containing molecule Copper(I) 1,4-disubstituted 1,2,3-triazole Synthesis of peptidomimetics rsc.org
Alkyne-modified DNA Azide-functionalized label Copper(I) Labeled DNA Molecular diagnostics nih.gov
Terminal Alkyne Azide Ruthenium complex 1,5-disubstituted 1,2,3-triazole Regioselective synthesis issuu.com

Palladium-Mediated Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of phenylmethyl 5-hexynoate is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

In a documented procedure, benzyl 5-hexynoate was coupled with 4-iodophenoxyacetic acid using a palladium catalyst. researchgate.net The reaction was carried out in anhydrous acetonitrile (B52724) with triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide at 80°C under an argon atmosphere. researchgate.net This resulted in the formation of 4-[6-(benzyloxy)-6-oxo)hex-1-ynyl]phenylacetic acid in high yield. researchgate.net

The general mechanism of the Sonogashira coupling involves the oxidative addition of the halide to the palladium(0) complex, followed by a deprotonation of the alkyne by a base and subsequent transmetalation with a copper(I) acetylide. The final step is reductive elimination, which yields the coupled product and regenerates the palladium(0) catalyst.

Table 2: Sonogashira Coupling of Benzyl 5-hexynoate

Alkyne Aryl Halide Catalyst System Product
Benzyl 5-hexynoate 4-Iodophenoxyacetic acid Pd(PPh3)2Cl2, CuI, Et3N 4-[6-(benzyloxy)-6-oxo)hex-1-ynyl]phenylacetic acid researchgate.net

Hydration and Hydroamination Reactions

The terminal alkyne of phenylmethyl 5-hexynoate can undergo hydration to form a methyl ketone. This reaction is typically catalyzed by mercury salts or other transition metals. The related hydroamination reaction, the addition of an N-H bond across the alkyne, can also occur, though it is less commonly reported for this specific substrate.

While specific examples for phenylmethyl 5-hexynoate are not detailed in the provided search results, the parent 5-hexynoic acid can be converted to its methyl ester, methyl 5-hexynoate. sigmaaldrich.comnih.gov This derivative serves as a close analog for studying the reactivity of the alkyne in the absence of the benzyl group.

Cycloaddition Reactions Beyond CuAAC

The terminal alkyne of phenylmethyl 5-hexynoate can participate in cycloaddition reactions other than the CuAAC. For instance, the parent 5-hexynoic acid can undergo intramolecular cyclization. nih.gov Treatment of 5-hexynoic acid with oxalyl chloride forms the corresponding acyl chloride, which can then be cyclized in the presence of a Lewis acid like indium(III) chloride to yield 3-chloro-2-cyclohexenone. nih.gov Subsequent reaction with an alcohol nucleophile produces 3-alkoxy-2-cyclohexenones. nih.gov This demonstrates the potential for the alkyne to act as an internal nucleophile.

Another type of cycloaddition is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a copper-free click reaction. issuu.com This method is particularly useful for in vivo applications where copper toxicity is a concern. issuu.com Additionally, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene provides another copper-free alternative. issuu.com

Radical Additions to the Alkyne

The terminal alkyne is susceptible to radical addition reactions. While specific studies on radical additions to phenylmethyl 5-hexynoate were not found, the general reactivity of alkynes suggests that it would readily participate in such transformations. These reactions can be initiated by various radical initiators and can lead to the formation of vinyl or saturated products, depending on the reaction conditions and the nature of the radical species.

Reactivity of the Phenylmethyl Ester Functional Group

The phenylmethyl ester, also known as a benzyl ester, is a common protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its reactivity is primarily centered around its cleavage to regenerate the carboxylic acid.

Benzyl esters can be cleaved under various conditions. thieme-connect.com One of the most common methods is palladium-catalyzed hydrogenation, which produces the carboxylic acid and toluene. organic-chemistry.org This method is often compatible with other functional groups, though some, like alkenes and azides, may also be reduced. organic-chemistry.orgorganic-chemistry.org To avoid the reduction of other sensitive groups, hydrogen transfer sources like 1,4-cyclohexadiene (B1204751) can be used. organic-chemistry.org

Alternatively, benzyl esters can be cleaved under mild, non-hydrogenolytic conditions. For instance, triethylsilane in the presence of a palladium catalyst can selectively cleave benzyl esters, ethers, and carbamates, even in the presence of easily reducible groups like aryl chlorides and alkenes. thieme-connect.com Strong acids can also be used for cleavage, but this method is limited to substrates that are not acid-sensitive. organic-chemistry.org Another approach involves transesterification, for example, using potassium cyanide in benzyl alcohol. nih.gov The rate of this reaction can be influenced by the nature of the attached amino acid or peptide when the ester is part of a larger biomolecule. nih.gov

Table 3: Cleavage Methods for Phenylmethyl Esters

Reagent/Catalyst Conditions Product Notes
H2, Pd/C Hydrogenation Carboxylic acid, Toluene Can reduce other functional groups organic-chemistry.orgorganic-chemistry.org
Et3SiH, PdCl2 Mild reduction Carboxylic acid Compatible with many reducible groups thieme-connect.com
Strong Acid Acidolysis Carboxylic acid Limited to acid-stable molecules organic-chemistry.org
KCN, Benzyl alcohol Transesterification Benzyl ester of the new alcohol Rate is substrate-dependent nih.gov

Transesterification Processes with Other Alcohols

Transesterification is a fundamental reaction of esters, involving the exchange of the alkoxy group. In the case of phenylmethyl 5-hexynoate, the benzyl group can be displaced by other alcohols. This process can be catalyzed by acids, bases, or enzymes.

Lipase-catalyzed transesterification presents a mild and selective method for this transformation. For instance, lipases such as those from Pseudomonas aeruginosa have been shown to be effective in the transesterification of benzyl alcohol. nih.gov By analogy, a similar enzymatic approach could be employed for the transesterification of phenylmethyl 5-hexynoate with a primary alcohol like ethanol. The reaction would likely proceed under mild conditions, minimizing side reactions at the sensitive alkyne moiety.

Hypothetical Data for Lipase-Catalyzed Transesterification of Phenylmethyl 5-Hexynoate with Ethanol:

EntryCatalystSolventTemperature (°C)Time (h)Conversion (%)
1Pseudomonas aeruginosa LipaseHeptane402485
2Candida antarctica Lipase BToluene402478
3No CatalystHeptane4024<5

This table is for illustrative purposes to demonstrate expected outcomes based on related research.

Chemoselective Reduction of the Ester Moiety

The chemoselective reduction of the ester in the presence of the alkyne is a challenging yet crucial transformation. Strong reducing agents would likely reduce both functional groups. However, reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are known for their ability to selectively reduce esters to aldehydes or alcohols. By carefully controlling the stoichiometry and reaction temperature, it is plausible to achieve the selective reduction of the phenylmethyl ester to the corresponding alcohol, 5-hexyn-1-ol, while leaving the alkyne intact.

Hydrolysis and Saponification Reactions

The hydrolysis of phenylmethyl 5-hexynoate can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 5-hexynoic acid and benzyl alcohol. The generally accepted mechanism for acid-catalyzed ester hydrolysis (an AAC2 mechanism) involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. viu.ca

Chemoselectivity and Regioselectivity in Complex Transformations

The alkyne functionality in phenylmethyl 5-hexynoate allows for its participation in various complex carbon-carbon bond-forming reactions.

A prime example is the Pauson-Khand reaction, a powerful method for the synthesis of cyclopentenones from an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.org In an intramolecular variant, if phenylmethyl 5-hexynoate were tethered to an alkene, a bicyclic cyclopentenone could be formed. The reaction is known to be sensitive to steric and electronic effects, which would influence the chemoselectivity of the process. nih.govacs.org

Furthermore, the terminal alkyne can undergo regioselective hydrofunctionalization reactions. For instance, the hydrostannylation of terminal alkynes can yield either α- or β-vinylstannanes depending on the catalyst system employed. organic-chemistry.orgresearchgate.netnih.govresearchgate.netacs.org For a substrate like phenylmethyl 5-hexynoate, this would allow for the selective synthesis of either the (E)- or (Z)-isomers of the corresponding vinylstannane, which are versatile intermediates in cross-coupling reactions.

Expected Regioselectivity in the Hydrostannylation of Phenylmethyl 5-Hexynoate:

CatalystReagentMajor ProductRegioselectivity (α:β)
PdCl2(PPh3)2Bu3SnH(E)-β-vinylstannane>95:5
Mo(CO)3(CNtBu)3Bu3SnHα-vinylstannane>90:10

This table illustrates the potential regiochemical outcomes based on established catalytic systems for terminal alkynes.

Elucidation of Reaction Mechanisms

Understanding the intricate details of reaction mechanisms is paramount for optimizing reaction conditions and predicting outcomes.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. For instance, in the hydrolysis of phenylmethyl 5-hexynoate, using H218O would result in the incorporation of the 18O label into the carboxylic acid product, confirming that the cleavage occurs at the acyl-oxygen bond.

Furthermore, the kinetic isotope effect (KIE) can provide evidence for bond-breaking in the rate-determining step. youtube.comyoutube.comnih.gov For example, in a reaction involving the cleavage of the C-H bond at the benzylic position, substituting the benzylic protons with deuterium (B1214612) would be expected to result in a primary KIE (kH/kD > 1). A study on benzylic hydroxylation by an enzyme revealed a significant KIE, indicating that C-H bond abstraction was part of the rate-limiting step. nih.gov A similar approach could be used to probe the mechanism of reactions involving the benzylic position of phenylmethyl 5-hexynoate.

Transition State Analysis in Catalytic Cycles

The reactivity of phenylmethyl 5-hexynoate and related alkynoic acid derivatives in catalytic cyclization reactions is a subject of significant interest, with computational studies providing deep insights into the reaction mechanisms and the factors governing selectivity. A notable investigation into the gold-catalyzed cycloisomerization of a closely related substrate, an acetylenic acid with a benzyl ester (referred to as 1a in the study), offers a detailed analysis of the transition states involved in the formation of lactone products. This analysis, conducted using density functional theory (DFT) calculations, sheds light on the energetic landscape of the catalytic cycle, both within a supramolecular host and with a model catalyst. nih.govnih.gov

The catalytic cycle is proposed to initiate with the coordination of the alkyne triple bond to the gold(I) catalyst. Following this activation, an intramolecular nucleophilic attack of the carboxylic acid oxygen onto the activated alkyne occurs. This key cyclization step can proceed through different pathways, primarily the 5-exo-dig and 6-endo-dig modes, leading to the formation of five-membered (γ-lactone) or six-membered (δ-lactone) rings, respectively. The final step involves protodeauration to release the product and regenerate the catalyst. nih.gov

Computational modeling of the cycloisomerization of the benzyl ester substrate 1a within a gold-functionalized resorcinarene (B1253557) cavitand revealed a preference for the 5-exo-dig cyclization pathway. The calculations identified distinct transition states for the anti and syn additions in the 5-exo-dig cyclization, as well as for the 6-endo-dig pathway. The relative free energy barriers for these transition states were calculated, providing a quantitative measure of the kinetic favorability of each route. nih.govnih.gov

The study found that the 5-anti-exo-dig cyclization has the lowest energy barrier, making it the most favorable pathway. The 5-syn-exo-dig pathway has a slightly higher barrier, while the 6-endo-dig cyclization exhibits the highest energy barrier, indicating it is the least likely pathway under these conditions. These findings highlight the kinetic control that dictates the product distribution in these catalytic cyclizations. nih.gov

The detailed energy values obtained from these computational analyses are presented in the following tables.

Table 1: Calculated Free Energy Barriers for the Cyclization of Acetylenic Acid Benzyl Ester (1a) within a Gold-Functionalized Cavitand

Cyclization PathwayRelative Free Energy Barrier (kcal/mol)
5-anti-exo-dig10.3
5-syn-exo-dig11.3
6-endo-dig14.6
Data sourced from a computational study on alkyne-acid cycloisomerization in a gold-functionalized resorcinarene cavitand. nih.govnih.gov
Catalytic SystemOverall Free Energy Barrier (kcal/mol)
Within Gold-Functionalized Cavitand10.3
With Model Gold Catalyst (without cavitand)12.5
Data sourced from a computational study comparing the reaction inside and outside a supramolecular cavitand. nih.gov

These detailed research findings underscore the power of computational chemistry in elucidating complex reaction mechanisms at a molecular level. The transition state analysis provides a clear rationale for the observed selectivity in the catalytic cyclization of alkynoic acid esters like phenylmethyl 5-hexynoate, emphasizing the subtle interplay of catalyst structure, substrate conformation, and inherent electronic effects in directing the course of the reaction.

Historical Trajectory and Evolution of Research on Hexynoic Acid Esters

The study of alkynes dates back to the 19th century with the synthesis of acetylene. numberanalytics.com Over the years, the understanding of alkyne chemistry has significantly advanced, revealing their importance as versatile building blocks in organic synthesis. numberanalytics.com

Early research on hexynoic acids focused on their synthesis and basic reactivity. For instance, a practical synthesis of 5-hexynoic acid from cyclohexanone (B45756) was developed, highlighting its role as a multipurpose synthon. researchgate.net The cyclization of 5-hexynoic acid under various conditions to form cyclic ketones has also been a subject of investigation. nih.gov

The development of esterification methods, such as the Fischer-Speier esterification, provided efficient routes to various esters of hexynoic acid, including methyl and benzyl (B1604629) esters. wikipedia.orgnih.gov These esters, particularly those with terminal alkynes like methyl 5-hexynoate and phenylmethyl 5-hexynoate, became valuable intermediates in organic synthesis. thermofisher.comnih.gov

More recent research has focused on the application of hexynoic acid esters in more complex synthetic strategies. For example, 5-hexynoic acid N-hydroxysuccinimide (NHS) ester has been utilized for the labeling of amine groups in biomolecules, demonstrating the utility of these compounds in bioconjugation chemistry. broadpharm.comnih.gov The development of new catalytic systems continues to expand the repertoire of reactions available for modifying hexynoic acid esters, further solidifying their importance in modern organic chemistry. mdpi.com

Chemical Compounds Mentioned

Compound NameSynonym(s)
5-Hexynoic acid4-Ethynylbutyric acid
5-Hexynoic acid, phenylmethyl esterPhenylmethyl 5-hexynoate, Benzyl 5-hexynoate
5-Hexynoic acid, methyl esterMethyl 5-hexynoate
AcetyleneEthyne
Benzyl alcoholPhenylmethanol
Benzyl bromide(Bromomethyl)benzene
Cyclohexanone-
N-HydroxysuccinimideNHS
Benzyl hexanoatePhenylmethyl hexanoate
Benzyl cyanide2-Phenylacetonitrile
1,4-DibromobutaneTetramethylene dibromide
Benzyl nonanoatePhenylmethyl nonanoate
BenzylphthalimideN-Benzylphthalimide
Benzyl [2-Amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate-
5-({Benzyl[(8-hydroxy-5-quinolinyl)methyl]amino}methyl)-8-quinolinol-
(−)-(s)-2-(benzyloxy)propanal-
Benzyl 5-oxo-6-phenylhexanoate-
Benzyl 5-cyano-2-(hydroxyimino)pentanoate-
Hexanoic acidCaproic acid
Oleic acid(9Z)-Octadec-9-enoic acid
2-Ethylhexanol-

Applications of Phenylmethyl 5 Hexynoate As a Synthetic Intermediate

Role in Natural Product Synthesis

The structural features of phenylmethyl 5-hexynoate make it an attractive starting material for the synthesis of various natural products and their analogs. The terminal alkyne can be elaborated into diverse functional groups, and the carbon chain can be incorporated into larger molecular frameworks.

Integration into Complex Polyketide Frameworks

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. Their biosynthesis involves the sequential condensation of small carboxylic acid units. While direct literature examples detailing the use of phenylmethyl 5-hexynoate in the total synthesis of complex polyketides are not prevalent, its structure lends itself to being a potential precursor for certain polyketide building blocks. For instance, the hexynoate chain could be envisioned as a starting point for the synthesis of a portion of a polyketide backbone. The terminal alkyne can undergo various transformations, such as hydration to a methyl ketone or carboxylation, to introduce functionalities commonly found in polyketides. The benzyl (B1604629) ester can be hydrolyzed at a later stage to reveal a carboxylic acid for further elongation or cyclization.

Precursor for Diterpene and Terpenoid Analog Synthesis

Diterpenes and other terpenoids are another major class of natural products, constructed from isoprene (B109036) units. The synthesis of complex diterpene and terpenoid analogs can benefit from versatile building blocks like phenylmethyl 5-hexynoate. The alkyne group can participate in various carbon-carbon bond-forming reactions, such as conjugate additions or cyclization reactions, to construct the intricate ring systems characteristic of many terpenes. For example, the alkyne could be functionalized and then subjected to intramolecular cyclization to form key carbocyclic frameworks. The benzyl ester allows for late-stage deprotection and modification, which is often a crucial strategy in the total synthesis of these complex molecules.

Building Block for Macrocyclic Structures

Macrocycles, cyclic molecules containing large rings (typically 12 or more atoms), are found in numerous biologically active natural products. The synthesis of macrocyclic structures often relies on strategies that can efficiently form large rings. Phenylmethyl 5-hexynoate can be a valuable precursor in the synthesis of macrocyclic lactones. One powerful method for macrocyclization is ring-closing metathesis (RCM). drughunter.com To utilize this strategy, the terminal alkyne of phenylmethyl 5-hexynoate can be converted to a terminal alkene. This can be achieved through selective hydrogenation or hydroboration-protonolysis. The resulting ω-unsaturated benzyl ester can then be coupled with another fragment containing a terminal alkene. Subsequent RCM of the diene intermediate would lead to the formation of a macrocyclic lactone after debenzylation. The flexibility of this approach allows for the synthesis of a variety of macrocycle sizes and functionalities. nih.govscispace.com

Utility in Heterocyclic Compound Synthesis

The reactivity of the terminal alkyne makes phenylmethyl 5-hexynoate a valuable substrate for the synthesis of a wide array of heterocyclic compounds.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Azepines, Indolizinones)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Phenylmethyl 5-hexynoate can serve as a precursor for the synthesis of several such ring systems.

Azepines: Azepines are seven-membered nitrogen-containing heterocycles. While direct synthesis from phenylmethyl 5-hexynoate is not extensively documented, one can envision its application in strategies like the Aza-Wittig reaction. wikipedia.orgresearchgate.netmdpi.com For example, the ester functionality of phenylmethyl 5-hexynoate could be reduced to an aldehyde, which could then undergo an intramolecular Aza-Wittig reaction with a suitably placed iminophosphorane to construct the azepine ring.

Indolizinones: Indolizinones are bicyclic nitrogen-containing heterocycles. A common method for their synthesis is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with alkynes. nih.govwikipedia.org In this context, phenylmethyl 5-hexynoate can act as the dipolarophile. The reaction between a substituted pyridinium ylide and the terminal alkyne of phenylmethyl 5-hexynoate would lead to the formation of a dihydroindolizine intermediate, which upon oxidation and subsequent manipulation of the ester group, would yield the desired indolizinone core structure. nih.gov

Formation of Oxygen and Sulfur-Containing Heterocycles

Oxygen-Containing Heterocycles: The terminal alkyne of 5-hexynoic acid and its esters can readily undergo intramolecular cyclization to form oxygen-containing heterocycles. For example, treatment of 5-hexynoic acid with oxalyl chloride followed by a Lewis acid such as indium(III) chloride promotes cyclization to a 3-chloro-2-cyclohexenone intermediate. Subsequent reaction with an alcohol leads to the formation of 3-alkoxy-2-cyclohexenones. wikipedia.org It is reasonable to assume that the phenylmethyl ester would undergo a similar transformation under appropriate conditions.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles can be achieved through the addition of sulfur nucleophiles to the terminal alkyne of phenylmethyl 5-hexynoate. For instance, the reaction of a terminal alkyne with a thiol can lead to the formation of a vinyl sulfide. This intermediate can then undergo intramolecular cyclization to form various sulfur-containing rings, such as thiolactones, upon activation of the ester group. organic-chemistry.orgmdpi.com The specific heterocycle formed would depend on the reaction conditions and the nature of the sulfur nucleophile used.

Application in Polymer Chemistry and Material Science

Phenylmethyl 5-hexynoate serves as a crucial building block in polymer science, primarily due to the presence of a terminal alkyne group. This functional group provides a reactive handle for a variety of chemical transformations, enabling the synthesis of specialized polymers and materials.

Alkyne-Functionalized Monomer Synthesis for Polymerization

The terminal alkyne in phenylmethyl 5-hexynoate makes it an ideal precursor for creating alkyne-functionalized monomers. These monomers can then be incorporated into polymer chains through various polymerization techniques. A key strategy involves the reaction of the ester with a suitable co-monomer to produce a new monomer unit bearing the reactive alkyne moiety.

For instance, a similar compound, methyl 5-hexynoate, has been used to synthesize an alkyne-functionalized serinol derivative (AK monomer) through a neat reaction with serinol. nsf.gov This AK monomer was subsequently used in melt polycondensation reactions with sebacic acid and 1,3-propanediol (B51772) to produce a series of photo-cross-linkable polyesters (PAPS) with varying alkyne content. nsf.gov The integration of these alkyne groups into the polymer structure was confirmed by NMR spectroscopy. nsf.gov The synthesis of such alkyne-functionalized polymers is a critical first step toward creating materials with tunable properties. nsf.gov

Below is a table summarizing the synthesis and properties of alkyne-functionalized polyesters derived from an alkyne-bearing monomer.

EntryAlkyne Monomer (%)Molecular Weight (g/mol)Polydispersity Index (PDI)
11010,1001.5
2109,3001.5
32011,1001.7

Creation of Cross-Linked Polymer Networks via Click Chemistry

The alkyne group introduced by phenylmethyl 5-hexynoate is particularly valuable for creating cross-linked polymer networks using "click chemistry". nih.govnih.gov The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of a click reaction that is highly efficient and selective. nih.gov This reaction forms a stable triazole linkage between an alkyne-functionalized polymer and an azide-functionalized cross-linker. mdpi.comrsc.org

This methodology allows for the precise control of cross-linking density, which in turn dictates the mechanical and physical properties of the final material. For example, elastomers with mechanical properties similar to human soft tissues have been created by cross-linking alkyne-functionalized polyesters with thiol-containing molecules via a thiol-yne click reaction triggered by low-power UV light. nsf.gov Similarly, novel cross-linkers for polydimethylsiloxane (B3030410) (PDMS) networks have been developed where an azide-containing cross-linker is reacted with various alkyne-containing functional groups through CuAAC. rsc.org These functional cross-linkers are then incorporated into the PDMS network. rsc.org The result is a well-distributed grafting of functionalities throughout the polymer film. rsc.org Such cross-linked networks are essential for creating robust materials like hydrogels and elastomers for various applications, including biomedical devices and solid polymer electrolytes. nih.govcsic.es

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific protein targets. mskcc.orgnih.gov The development of high-quality probes is crucial for understanding protein function and for the initial stages of drug discovery. deakin.edu.auprimescholars.com Phenylmethyl 5-hexynoate is a valuable tool in this area due to its ability to introduce a bioorthogonal alkyne handle into molecules.

Bioorthogonal Labeling Strategies (e.g., Protein Acylation, Peptide Modification)

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. deakin.edu.au The terminal alkyne of the 5-hexynoate moiety is a classic bioorthogonal functional group. It can be used to tag biomolecules like proteins and peptides.

One key application is in the study of post-translational modifications (PTMs), such as protein acylation. nih.gov Acylation, the attachment of an acyl group to a protein, plays a significant role in regulating protein function and cellular signaling pathways. nih.gov By using a molecule derived from phenylmethyl 5-hexynoate, researchers can introduce an alkyne-tagged acyl group onto proteins. This "clickable" tag then allows for the selective labeling and detection of acylated proteins within the cell. This strategy overcomes challenges in studying PTMs, which often occur on low-abundance proteins. nih.gov

Conjugation to Biomolecules for Functional Studies

Once a biomolecule is tagged with the alkyne group from a phenylmethyl 5-hexynoate-derived probe, it can be conjugated to a variety of reporter molecules via click chemistry. researchgate.net For example, an alkyne-tagged protein can be reacted with an azide-functionalized fluorescent dye for visualization by microscopy or with an azide-functionalized biotin (B1667282) molecule for affinity purification and subsequent analysis by mass spectrometry. mskcc.orgresearchgate.net

This ability to conjugate biomolecules to reporter tags is fundamental for a wide range of functional studies. mskcc.org It enables researchers to track the localization of proteins within a cell, identify protein-protein interactions, and quantify changes in protein modification levels in response to different stimuli. mskcc.orgnih.gov The development of such chemical tools provides a powerful method for investigating protein biology in the native cellular environment. mskcc.org

Synthesis of Advanced Organic Materials and Functional Molecules

The versatility of the alkyne group in phenylmethyl 5-hexynoate extends to the synthesis of advanced organic materials with tailored properties. By incorporating this compound into polymer backbones or as part of a cross-linking strategy, materials with novel thermal, electronic, and surface properties can be engineered.

Research has demonstrated that incorporating specific alkyne-containing functional groups into a PDMS network via click chemistry can significantly alter the material's properties. rsc.org For example, the introduction of a ferrocene (B1249389) functionality increased the thermal degradation temperature of the PDMS. rsc.org The incorporation of a push-pull dipole, ethynyl-4-nitrobenzene, increased the dielectric permittivity, while a small poly(pentafluorostyrene) chain increased the hydrophobicity of the film. rsc.org

The table below illustrates the impact of incorporating different functional alkynes on the properties of PDMS films.

Incorporated Functional GroupProperty ModifiedResult
FerroceneThermal StabilityIncreased degradation temperature
Ethynyl-4-nitrobenzene (0.25 wt%)Dielectric PermittivityIncreased by 35%
Poly(pentafluorostyrene)Surface PropertyContact angle increased from 108° to 116°

Furthermore, alkyne-functionalized amphiphilic polymers have been synthesized to form nanoemulsions. researchgate.net These nanoemulsions can be conjugated with bioactive molecules through click reactions, creating functional materials for applications such as cell-specific drug delivery. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research on Phenylmethyl 5 Hexynoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as the most powerful tool for determining the precise structure of an organic molecule in solution. For phenylmethyl 5-hexynoate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and chemical environment of each nucleus.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. sdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu In the spectrum of phenylmethyl 5-hexynoate, cross-peaks would be expected between the protons of the adjacent methylene (B1212753) groups in the hexynoate chain (H-3 with H-4, and H-2 with H-3). The terminal alkyne proton (H-6) would show a weak correlation to the methylene protons at C-4.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon atoms with their attached protons. sdsu.eduustc.edu.cn It allows for the unambiguous assignment of each carbon signal to its corresponding proton signal. For instance, the signal for the benzylic methylene protons would correlate with the benzylic carbon signal, and each methylene group in the hexynoate chain would show a distinct correlation.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. sdsu.eduustc.edu.cn This technique is instrumental in connecting the different fragments of the molecule. Key HMBC correlations for phenylmethyl 5-hexynoate would include:

The benzylic protons correlating to the ester carbonyl carbon (C-1) and the quaternary aromatic carbon.

The protons on C-2 correlating to the ester carbonyl carbon (C-1).

The terminal alkyne proton (H-6) correlating to C-5 and C-4.

These 2D NMR techniques, when used in concert, provide definitive evidence for the structure of phenylmethyl 5-hexynoate, confirming the connectivity from the benzyl (B1604629) group, through the ester linkage, down the alkyl chain to the terminal alkyne.

Table 1: Predicted ¹H and ¹³C NMR Data for Phenylmethyl 5-Hexynoate

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~173H-2, Benzylic H
2~2.4 (t)~33C-1, C-3, C-4
3~1.8 (p)~23C-1, C-2, C-4, C-5
4~2.2 (dt)~18C-2, C-3, C-5, C-6
5-~83H-4, H-6
6~2.0 (t)~69C-4, C-5
Benzyl CH₂~5.1 (s)~66C-1, Aromatic C1'
Aromatic C1'-~136Benzylic H, Aromatic H-2'/6'
Aromatic C2'/6'~7.3 (d)~128Aromatic C4', Benzyl CH₂
Aromatic C3'/5'~7.4 (t)~128.5Aromatic C1'
Aromatic C4'~7.3 (t)~128Aromatic C2'/6'

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary based on solvent and experimental conditions.

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration of an analyte without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. sciepub.com This technique can be effectively employed to monitor the progress of the esterification reaction between 5-hexynoic acid and benzyl alcohol to form phenylmethyl 5-hexynoate. nih.govoxinst.com By integrating the characteristic signals of the starting materials and the product over time, a kinetic profile of the reaction can be established. For instance, the disappearance of the benzyl alcohol's hydroxyl proton signal and the appearance of the benzylic ester protons' signal can be tracked. nih.gov Furthermore, qNMR can be used to determine the purity of the final product by comparing the integral of the analyte's signals to those of a certified internal standard. sciepub.comrptu.de

Mass Spectrometry (MS) for Reaction Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is invaluable for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the calculation of the elemental formula of the compound, which is a critical piece of data for confirming its identity. For phenylmethyl 5-hexynoate (C₁₃H₁₄O₂), the expected exact mass can be calculated and compared to the experimentally determined value, providing a high degree of confidence in the compound's composition. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), a precursor ion of a specific mass-to-charge ratio is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For phenylmethyl 5-hexynoate, characteristic fragmentation pathways would be expected:

Loss of the benzyl group: A common fragmentation for benzyl esters is the cleavage of the C-O bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation (m/z 91). miamioh.edunih.gov

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is also a common fragmentation pathway for esters. libretexts.org

McLafferty rearrangement: While less likely in this specific structure due to the alkyne, rearrangements involving the transfer of a gamma-hydrogen to the carbonyl oxygen can occur in some esters.

Analysis of these fragmentation patterns can help to confirm the structure of the ester and may also be used to identify it in complex mixtures.

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the functional groups present in a compound. libretexts.org

Infrared (IR) Spectroscopy: In the IR spectrum of phenylmethyl 5-hexynoate, two key absorptions would be prominent. A strong, sharp absorption around 1735 cm⁻¹ is characteristic of the C=O stretch of a saturated ester. libretexts.orgpressbooks.pub Additionally, a sharp, and typically intense, absorption around 3300 cm⁻¹ would indicate the ≡C-H stretch of the terminal alkyne. libretexts.orgpressbooks.pub The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2260 cm⁻¹. libretexts.org

Raman Spectroscopy: While the C=O stretch is often weaker in Raman spectra, the C≡C triple bond stretch of the terminal alkyne gives a strong and clear signal around 2100 cm⁻¹. researchgate.netacs.org This makes Raman spectroscopy particularly well-suited for analyzing the alkyne functionality, especially in complex environments where the corresponding IR absorption might be weak or obscured. researchgate.netnih.gov The symmetric nature of the C≡C bond makes it highly Raman active.

Table 2: Key Vibrational Frequencies for Phenylmethyl 5-Hexynoate

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Ester C=OStretch~1735 (Strong)Weak
Terminal Alkyne ≡C-HStretch~3300 (Strong, Sharp)Moderate
Terminal Alkyne C≡CStretch~2100-2260 (Weak to Medium)~2100 (Strong)
Benzyl C-OStretch~1200-1000 (Strong)Weak
Aromatic C-HStretch~3100-3000Moderate
Aromatic C=CStretch~1600, ~1450Moderate to Strong

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Reaction Progression

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of research involving phenylmethyl 5-hexynoate, GC-MS is instrumental for monitoring the progress of its synthesis and for analyzing the composition of reaction mixtures.

The synthesis of phenylmethyl 5-hexynoate, typically achieved through the esterification of 5-hexynoic acid with benzyl alcohol, may involve side reactions or incomplete conversion of starting materials. GC-MS allows researchers to effectively separate the desired ester product from unreacted 5-hexynoic acid, benzyl alcohol, and any potential byproducts. The separation is achieved on a capillary column, often with a non-polar or medium-polarity stationary phase, where compounds are separated based on their boiling points and interactions with the stationary phase.

Following separation by the gas chromatograph, the eluted compounds are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules, typically using electron impact (EI) ionization, and then separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint of the compound, which can be compared against spectral libraries for identification. The fragmentation pattern of phenylmethyl 5-hexynoate in EI-MS would be expected to show characteristic fragments corresponding to the benzyl group (m/z 91) and fragments related to the hexynoate moiety.

By taking aliquots from a reaction mixture over time and analyzing them by GC-MS, a kinetic profile of the reaction can be constructed. This allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize the yield of phenylmethyl 5-hexynoate. Furthermore, GC can be used with a flame ionization detector (FID) for quantitative analysis, allowing for the determination of the product's purity by calculating the relative peak areas. In some cases, an internal standard is used for more accurate quantification. acs.org

Table 1: Hypothetical GC-MS Data for a Phenylmethyl 5-Hexynoate Synthesis Reaction Mixture

Retention Time (min)Major m/z PeaksTentative Identification
3.591, 108Benzyl alcohol
5.297, 1125-Hexynoic acid
8.991, 111, 202Phenylmethyl 5-hexynoate

Note: This data is illustrative and the actual retention times and mass spectra would depend on the specific GC-MS conditions used.

X-ray Crystallography for Solid-State Structure and Stereochemical Assignments (if applicable to derivatives)

However, the application of X-ray crystallography becomes highly relevant for solid derivatives of phenylmethyl 5-hexynoate. nih.gov For instance, if a derivative were synthesized that is a stable, crystalline solid, X-ray crystallography could confirm its molecular structure with high precision. nih.gov This is particularly important in cases where stereochemistry is a factor. If a chiral center were to be introduced into the molecule, for example, through a reaction at the alkyne, X-ray crystallography of a single enantiomer or a diastereomeric derivative could be used to unequivocally determine the absolute configuration of the newly formed stereocenter. nih.govbeilstein-journals.org

The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. youtube.com By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. nih.govyoutube.com From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure. youtube.com

While no published X-ray crystal structures of phenylmethyl 5-hexynoate or its simple derivatives are currently available in the common crystallographic databases, this technique remains the gold standard for solid-state structural analysis and would be the definitive method for stereochemical assignment should a suitable crystalline derivative be prepared. acs.orgnih.gov

Chromatographic Techniques for Separation and Isolation in Research Scale-up

High-Performance Liquid Chromatography (HPLC) is a versatile and indispensable tool in synthetic chemistry for both analytical and preparative purposes. For phenylmethyl 5-hexynoate, HPLC is primarily used to assess the purity of the final product and to monitor the progress of a reaction in real-time.

In an analytical HPLC setup, a small sample of the reaction mixture or the purified product is injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column under high pressure. The separation of components is based on their differential partitioning between the stationary and mobile phases. For a moderately polar compound like phenylmethyl 5-hexynoate, reversed-phase HPLC is a common choice. This utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water).

A detector, most commonly a UV-Vis detector, is placed at the column outlet to monitor the eluting compounds. Phenylmethyl 5-hexynoate contains a benzene (B151609) ring, which will absorb UV light, making it readily detectable. The output is a chromatogram, which displays detector response as a function of time. The purity of a sample can be assessed by the presence of a single major peak, with the area of this peak being proportional to the concentration of the compound.

Table 2: Illustrative HPLC Purity Analysis of Phenylmethyl 5-Hexynoate

Retention Time (min)Peak Area (%)Identification
2.11.5Impurity 1
4.598.2Phenylmethyl 5-hexynoate
5.80.3Impurity 2

Note: This data is for illustrative purposes. Actual retention times and peak areas would vary based on the HPLC method.

For preparative HPLC, the same principles apply but on a larger scale, using wider columns and higher flow rates to isolate gram-level quantities of the desired compound from impurities.

While phenylmethyl 5-hexynoate itself is an achiral molecule, many of its potential derivatives could be chiral. For instance, reactions that introduce a substituent at one of the carbons of the alkyne in a stereoselective manner would result in enantiomers. In such cases, determining the enantiomeric excess (ee) of the product is crucial, and this is typically achieved using chiral chromatography. waters.comnih.gov

Chiral chromatography is a specialized form of HPLC or supercritical fluid chromatography (SFC) that uses a chiral stationary phase (CSP). waters.comnih.gov These stationary phases are themselves enantiomerically pure and can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times for each enantiomer. aocs.org

Alternatively, a racemic chiral derivative of phenylmethyl 5-hexynoate could be reacted with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. beilstein-journals.org The relative areas of the two diastereomer peaks would then correspond to the enantiomeric ratio of the original mixture.

For example, if a chiral alcohol was produced from the alkyne functionality of phenylmethyl 5-hexynoate, its enantiomeric excess could be determined by chiral HPLC. The development of such a method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

Table 3: Hypothetical Chiral HPLC Separation of a Chiral Derivative of Phenylmethyl 5-Hexynoate

Retention Time (min)Peak Area (%)Enantiomer
10.295(R)-enantiomer
12.55(S)-enantiomer

Note: This data is illustrative and assumes a 90% enantiomeric excess of the (R)-enantiomer.

Theoretical and Computational Studies of Phenylmethyl 5 Hexynoate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenylmethyl 5-hexynoate. These calculations, rooted in the principles of quantum mechanics, offer a detailed picture of the molecule's electronic landscape and energetic profile.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Predictions

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the molecular geometry and reactivity of chemical compounds like phenylmethyl 5-hexynoate. By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms in the molecule, its bond lengths, bond angles, and dihedral angles. For instance, DFT calculations can be employed to optimize the geometry of phenylmethyl 5-hexynoate, providing precise structural parameters.

Furthermore, DFT is utilized to compute various molecular properties that are indicative of the compound's reactivity. These properties include the dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map, for example, visualizes the regions of positive and negative electrostatic potential on the molecule's surface, highlighting areas susceptible to electrophilic or nucleophilic attack. In a related study on a benzyl (B1604629) derivative, the MEP structure indicated that negative potential sites are located around electronegative atoms, while positive potential is found near hydrogen atoms. nih.gov

Table 1: Illustrative DFT-Calculated Properties of a Benzyl Ester Derivative

PropertyCalculated Value
Total Energy (Hartree)-550.123
Dipole Moment (Debye)2.54
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66

Note: The data in this table is illustrative and based on typical values for similar benzyl ester compounds.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that helps in understanding and predicting the outcomes of chemical reactions. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other reagents.

For phenylmethyl 5-hexynoate, the HOMO would likely be localized on the electron-rich regions, such as the phenyl ring and the ester oxygen atoms, making these sites prone to electrophilic attack. Conversely, the LUMO would be centered on electron-deficient areas, indicating the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In a study of a different benzyl compound, a narrow frontier orbital gap was indicative of high chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov

Molecular Dynamics Simulations of Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For phenylmethyl 5-hexynoate, MD simulations can reveal its conformational landscape, showing the different shapes the molecule can adopt and the energy barriers between these conformations. This is particularly important for a flexible molecule containing a rotatable benzyl group and an aliphatic chain.

MD simulations can also model the interactions of phenylmethyl 5-hexynoate with its environment, such as a solvent or a biological membrane. For example, simulations could predict how the molecule orients itself at an interface or within a lipid bilayer, which is crucial for understanding its potential biological activity. Studies on benzyl alcohol, a related compound, have used MD simulations to investigate its effects on model biological membranes. um.es These simulations showed that while no major structural changes occurred in the membrane's hydrocarbon region, there was a noticeable anisotropy in the diffusion of the benzyl alcohol molecules within the membrane. um.es Similarly, MD simulations have been used to study the behavior of poly(benzyl acrylate) in various ionic liquids, demonstrating how the solvent environment influences the polymer's conformation. bohrium.com

Computational Mechanistic Probing of Chemical Transformations

For instance, the hydrolysis of the ester bond in phenylmethyl 5-hexynoate or addition reactions across the alkyne triple bond could be studied computationally. DFT calculations can be used to locate the transition state structures and calculate the activation energies for these reactions. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For derivatives of phenylmethyl 5-hexynoate, QSAR and QSPR studies can be used to predict their properties without the need for experimental synthesis and testing.

To build a QSAR/QSPR model, a set of molecular descriptors is calculated for each derivative. These descriptors can be derived from the molecular structure and can include constitutional, topological, and quantum chemical parameters. For example, a QSAR study on the toxicity of benzyl alcohols used descriptors like the octanol-water partition coefficient (log P) to establish a relationship between hydrophobicity and toxicity. researchgate.net Similarly, a QSAR model for a series of benzimidazole (B57391) derivatives used DFT-calculated descriptors such as the dipole moment and HOMO energy to predict their anthelmintic activity. biolscigroup.us

By developing a robust QSAR model for phenylmethyl 5-hexynoate derivatives, it would be possible to design new compounds with enhanced or specific activities, such as improved biological efficacy or desired physical properties, by computationally screening virtual libraries of related structures.

Future Directions and Emerging Research Avenues for Phenylmethyl 5 Hexynoate

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The terminal alkyne group in phenylmethyl 5-hexynoate is a highly reactive functional group, prime for a multitude of catalytic transformations. Future research is poised to move beyond established methods to explore novel catalytic systems that offer superior efficiency, milder reaction conditions, and higher degrees of selectivity (regio-, stereo-, and enantioselectivity).

Transition metal catalysis remains a fertile ground for innovation. While gold and ruthenium catalysts are known to facilitate cyclization and cycloaddition reactions, the exploration of earth-abundant metal catalysts, such as nickel and copper, is a key future direction. For instance, nickel-based catalysts are being investigated for the hydrogenolysis of related benzyl (B1604629) esters, which could be adapted for selective transformations of phenylmethyl 5-hexynoate. nih.gov The development of bifunctional catalysts, which possess both a metal center and an acidic or basic site, could enable tandem reactions, where the ester and alkyne moieties are functionalized in a single synthetic operation.

Photoredox catalysis also presents a powerful tool for activating the alkyne group under exceptionally mild conditions. nih.gov Future work could focus on developing visible-light-mediated reactions, such as hydroaminoalkylation or carboxylations, using phenylmethyl 5-hexynoate as a substrate to generate novel molecular scaffolds.

Table 1: Potential Catalytic Transformations for Phenylmethyl 5-Hexynoate

Catalytic System Reaction Type Potential Outcome Research Focus
Novel Transition Metals (e.g., Ni, Fe, Cu) Cycloadditions, Coupling Reactions Cost-effective and sustainable synthesis of complex heterocycles. Catalyst design, reaction optimization, and mechanistic studies.
Bifunctional Catalysts Tandem Cyclization/Functionalization Rapid construction of polycyclic systems from a linear precursor. Synthesis of catalysts with precisely positioned active sites.

| Photoredox Catalysis | Hydrofunctionalization, C-H Activation | Green and selective introduction of new functional groups. | Development of new photocatalysts and exploration of novel reaction pathways. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern organic chemistry, offering enhanced safety, scalability, and process control. thieme-connect.de Phenylmethyl 5-hexynoate is an ideal candidate for integration into such systems. Its liquid nature and the high exothermicity of many alkyne reactions make it well-suited for the superior heat and mass transfer capabilities of flow reactors. thieme-connect.de

Future research will likely focus on developing end-to-end automated platforms that can synthesize, purify, and analyze products derived from phenylmethyl 5-hexynoate with minimal human intervention. rsc.org Such systems could employ machine learning algorithms to rapidly optimize reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) for desired outcomes. rsc.org This digitalization of synthesis would not only accelerate the discovery of new derivatives but also ensure high reproducibility and facilitate the production of chemical libraries for screening purposes. rsc.orgresearchgate.net

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly influencing synthetic design. Future research on phenylmethyl 5-hexynoate will emphasize the development of more sustainable synthetic routes. This includes the use of biocatalysis, where enzymes could be employed for the selective esterification of 5-hexynoic acid or for transformations on the alkyne moiety, often under mild, aqueous conditions.

Another avenue involves replacing hazardous reagents and solvents. For example, the initial synthesis of phenylmethyl 5-hexynoate typically involves 5-hexynoic acid and benzyl bromide. Research could focus on replacing benzyl bromide with a greener alternative or developing a one-pot synthesis from more fundamental, renewable starting materials. The use of electrosynthesis, which uses electricity as a "reagent" to drive reactions, also represents a promising green alternative for transformations involving phenylmethyl 5-hexynoate. thieme-connect.de

Unexplored Applications in Supramolecular Chemistry and Nanotechnology

The terminal alkyne of phenylmethyl 5-hexynoate is a perfect handle for "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction is a cornerstone of materials science and nanotechnology, yet its application with this specific molecule is not fully explored.

Future directions include using phenylmethyl 5-hexynoate to functionalize surfaces, nanoparticles, and polymers. By attaching this molecule, researchers can introduce a benzyl-protected carboxylic acid moiety onto a material, which can later be deprotected to reveal a free carboxylic acid for further functionalization or to alter surface properties (e.g., hydrophilicity). This could be valuable in the development of targeted drug delivery systems, advanced sensors, or new biomaterials. The molecule could also be incorporated into self-assembling systems, where the interplay between the aromatic benzyl group and the linear alkyl chain could lead to the formation of interesting supramolecular structures like micelles or vesicles.

Role in Advanced Drug Discovery Scaffolds (excluding clinical trial data and specific bioactivity/pharmacology)

In medicinal chemistry, phenylmethyl 5-hexynoate serves as a versatile scaffold for the construction of more complex molecules. niper.gov.in Its utility lies not in its own biological activity, but in its capacity to be transformed into a wide array of structures. The concept of "scaffold hopping," where a known active core is replaced with a novel one to improve properties, is a key strategy in drug design. niper.gov.in

Future research will leverage phenylmethyl 5-hexynoate as a starting point for creating diverse molecular libraries. The alkyne can be used in multicomponent reactions or cycloadditions to rapidly generate heterocyclic systems, which are privileged structures in many therapeutic agents. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to create a library of amides. This approach allows for systematic exploration of chemical space around a core structure, which is fundamental in the early stages of drug discovery. niper.gov.innih.gov The flexibility of the hexynoate chain also allows it to act as a linker in the design of bifunctional molecules, such as PROTACs (PROteolysis TArgeting Chimeras), which are an emerging class of therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 5-hexynoic acid phenylmethyl ester, and how do reaction conditions influence yield?

  • Methodology : The phenylmethyl ester can be synthesized via acid-catalyzed esterification. A common approach involves reacting 5-hexynoic acid with benzyl alcohol using p-toluenesulfonic acid (p-TsOH) as a catalyst under reflux in anhydrous toluene . Alternatively, coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) can activate the carboxylic acid for esterification. Reaction optimization should focus on solvent selection (e.g., toluene vs. THF), temperature (80–110°C), and catalyst loading (5–10 mol% p-TsOH). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-esterification or side reactions .

Q. Which spectroscopic techniques are most effective for characterizing 5-hexynoic acid phenylmethyl ester?

  • Methodology :

  • NMR : ¹H NMR will show the alkyne proton (δ ~1.8–2.2 ppm, triplet for terminal alkyne) and benzyl ester protons (δ ~5.1–5.3 ppm, singlet for CH₂Ph). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and alkyne carbons (δ ~70–85 ppm) .
  • IR : A strong C≡C stretch (~2100–2260 cm⁻¹) and ester C=O stretch (~1720 cm⁻¹) are diagnostic .
  • GC-MS : Molecular ion ([M⁺]) at m/z 190 (C₁₃H₁₄O₂) and fragmentation patterns (e.g., loss of benzyl group, m/z 108) validate purity .

Q. How can researchers ensure reproducibility in synthesizing this compound given variability in reported procedures?

  • Methodology : Standardize protocols by pre-drying solvents (e.g., molecular sieves for toluene) and reagents. Use inert atmospheres (N₂/Ar) to prevent alkyne oxidation. Validate yields across multiple batches with controlled parameters (e.g., stoichiometry, reaction time). Cross-check spectral data against published databases (e.g., PubChem, NIST) .

Advanced Research Questions

Q. What computational tools are available to predict the reactivity of 5-hexynoic acid phenylmethyl ester in click chemistry or alkyne-based coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model alkyne electronic properties and regioselectivity in Huisgen cycloadditions. Tools like Gaussian or ORCA can simulate transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC). Compare computed HOMO-LUMO gaps with experimental reaction rates to refine mechanistic models .

Q. How can researchers resolve contradictions in literature data regarding the compound’s stability under acidic or basic conditions?

  • Methodology : Conduct accelerated degradation studies:

  • Acidic conditions : Expose the ester to HCl (0.1–1 M) in dioxane/water and monitor hydrolysis via HPLC.
  • Basic conditions : Treat with NaOH (0.1–1 M) and track ester cleavage by NMR. Compare kinetic data (e.g., half-life) with literature values. Use Arrhenius plots to extrapolate stability at varying temperatures .

Q. What strategies optimize the use of 5-hexynoic acid phenylmethyl ester in multi-step syntheses, such as tandem alkyne functionalization?

  • Methodology :

  • Protection-deprotection : Use silyl protecting groups (e.g., TMS-alkyne) to prevent unwanted side reactions during subsequent steps.
  • One-pot reactions : Combine esterification with Sonogashira coupling using Pd/Cu catalysts. Monitor intermediates via in situ IR or LC-MS to adjust reaction dynamics .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the catalytic efficiency of palladium vs. ruthenium in alkyne metathesis involving this ester?

  • Methodology :

  • Catalyst screening : Test Grubbs-type (Ru) and Schrock-type (Mo/W) catalysts under identical conditions (solvent: CH₂Cl₂, 40°C). Monitor conversion via GC and calculate turnover numbers (TON).
  • Kinetic studies : Use pseudo-first-order kinetics to determine rate constants (k). Compare activation energies (Eₐ) via Eyring plots .

Q. What statistical approaches are recommended for analyzing variability in synthetic yield across different laboratories?

  • Methodology : Apply ANOVA to identify significant variables (e.g., catalyst source, solvent purity). Use Bland-Altman plots to assess inter-lab reproducibility. Report confidence intervals (95%) for mean yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.